3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid
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Overview
Description
3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a chlorinated methoxyphenyl group. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the chlorination of 2-methoxyaniline to form 5-chloro-2-methoxyaniline. This intermediate is then reacted with phosgene to form the corresponding isocyanate.
Piperazine Derivative Formation: The isocyanate is then reacted with piperazine to form the carbamoyl-piperazine intermediate.
Final Coupling: The carbamoyl-piperazine intermediate is coupled with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while reduction of a nitro group can yield 5-chloro-2-methoxyaniline.
Scientific Research Applications
3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid: can be compared with other piperazine derivatives and chlorinated aromatic compounds.
5-chloro-2-methoxybenzoic acid: Similar in structure but lacks the piperazine ring.
5-chloro-2-methoxyaniline: Similar in structure but lacks the carbamoyl and piperazine groups.
Uniqueness
The uniqueness of this compound lies in its combination of a piperazine ring with a chlorinated methoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-23-13-3-2-10(16)8-11(13)18-14(20)9-12(15(21)22)19-6-4-17-5-7-19/h2-3,8,12,17H,4-7,9H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLGBKSQHFSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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